molecular formula C19H20N2O3S B3000545 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620590-05-8

1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Katalognummer: B3000545
CAS-Nummer: 620590-05-8
Molekulargewicht: 356.44
InChI-Schlüssel: DWUXOADNYZZIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(m-Tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound featuring a fused thienoimidazolone core with sulfone (5,5-dioxide) and aromatic substituents. This compound belongs to a broader class of tetrahydrothienoimidazolone derivatives, which are studied for their structural diversity and relevance in medicinal and materials chemistry.

Eigenschaften

IUPAC Name

3-(2-methylphenyl)-1-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-6-5-8-15(10-13)20-17-11-25(23,24)12-18(17)21(19(20)22)16-9-4-3-7-14(16)2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUXOADNYZZIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, with the CAS number 620590-05-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thieno[3,4-d]imidazole class, known for diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3S, with a molecular weight of 356.44 g/mol. Its structure incorporates both sulfur and nitrogen in a cyclic framework, which may contribute to its biological activity. The presence of two tolyl groups enhances its structural diversity and may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. Reaction conditions such as temperature and pH must be carefully controlled to achieve high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are frequently employed to monitor the synthesis process.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of thieno-imidazoles have shown potential in inhibiting various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.

A study on a related compound demonstrated significant cytotoxicity against cancer cell lines A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values of approximately 22.49 µM and 24.97 µM respectively. Notably, the selectivity index against normal cells was significantly higher, indicating a promising therapeutic window for further development .

While specific mechanisms for this compound are not fully characterized, similar thieno-imidazole derivatives have been documented to interact with enzymes or receptors involved in critical biological pathways. Such interactions can lead to modulation of signaling pathways that are often dysregulated in cancerous cells.

Case Studies

Several studies have explored the biological activity of thieno-imidazole derivatives:

  • Cytotoxicity Testing : In vitro studies on related compounds have shown effective inhibition of cell growth in various cancer types. For example, one derivative exhibited an IC50 value of 22.89 nM against the EGFR protein, highlighting its potential as an antiangiogenic agent .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with certain thieno-imidazole derivatives significantly increased early and late apoptosis rates in cancer cell lines, suggesting a mechanism involving programmed cell death .

Comparative Analysis of Biological Activities

Compound NameIC50 (µM)TargetSelectivity Index
T-1-MTA22.49A549High
T-1-MTA24.97HCT-116High
Related Derivative22.89EGFRNot Specified

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aromatic substituents, sulfone/thione groups, and heterocyclic modifications. Key comparisons include:

Substituent Effects on Physicochemical Properties
Compound (Substituents) Molecular Formula Molecular Weight Density (g/cm³) Predicted pKa Key Features Reference
Target: m-Tolyl, o-Tolyl C₁₉H₂₀N₂O₃S 372.44 Not reported Not reported Methyl groups enhance lipophilicity -
1-(4-Ethoxyphenyl)-3-(o-Tolyl) derivative C₂₀H₂₂N₂O₅S 402.50 Not reported Not reported Ethoxy group increases polarity
1-(2-Chlorophenyl)-3-(3-Methoxyphenyl) C₁₈H₁₇ClN₂O₄S 392.86 1.441 -0.50 Chloro and methoxy modulate reactivity
1-Phenyl-3-(3-(Trifluoromethyl)phenyl) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 -1.13 Trifluoromethyl enhances electron deficiency

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and may improve membrane permeability.
  • Electron-withdrawing groups (e.g., Cl, CF₃) lower pKa, enhancing solubility in polar solvents .
  • The trifluoromethyl derivative exhibits the highest density (1.56 g/cm³), likely due to its bulky, electronegative substituent .
Core Modifications: Sulfone vs. Thione
  • The target compound contains a sulfone group (5,5-dioxide), which stabilizes the thienoimidazolone core via strong electron-withdrawing effects. This contrasts with analogs like 1-phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, where the thione (C=S) group introduces nucleophilic reactivity . Sulfones generally exhibit higher metabolic stability compared to thiones, making them preferable in drug design .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Start with a base-promoted cyclization of amidines and ketones under transition-metal-free conditions (e.g., NaOH or NaOAc in glacial acetic acid) to form the imidazolone core .

  • Step 2 : Introduce substituents (m-tolyl and o-tolyl) via nucleophilic substitution or condensation. For example, use substituted benzaldehydes in a microwave-assisted reaction to enhance regioselectivity .

  • Key Variables : Temperature (reflux vs. microwave), catalyst (e.g., CAN in one-pot syntheses), and solvent polarity (EtOH vs. toluene) critically affect yield and purity .

    • Data Table :
Synthetic RouteCatalyst/SolventYield (%)Purity (TLC)Reference
Base-promoted cyclizationNaOAc/glacial acetic65–78Single spot
Microwave-assistedNone (MW irradiation)80–88>95%
One-pot synthesisCAN/EtOH70–85Recrystallized

Q. How can researchers confirm the structural identity of the compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • δ 2.44 (s, 3H, m-tolyl-CH₃), δ 7.22–7.34 (m, aromatic protons) .
  • Integration ratios should match expected substituents (e.g., 2H for CH₂ in the tetrahydrothieno ring).
  • FTIR : Key stretches include ν(C=O) at ~1700 cm⁻¹ (imidazolone) and ν(SO₂) at ~1350–1150 cm⁻¹ .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What strategies ensure high purity during synthesis, and how are byproducts minimized?

  • Methodological Answer :

  • Recrystallization : Use ethanol or EtOAc/hexane mixtures to remove unreacted aldehydes or amines .
  • TLC Monitoring : Employ toluene/ethyl acetate/water (8.7:1.2:1.1) for real-time tracking of reaction progress .
  • Catalyst Optimization : Transition-metal-free conditions reduce metal contamination; CAN catalysts improve regioselectivity in one-pot reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control in the tetrahydrothieno ring system?

  • Methodological Answer :

  • Chiral Catalysts : Test Pd₂(dba)₃ with phosphine ligands (e.g., MeCgPPh) to induce asymmetry during coupling steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for stereoselective cyclization .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 100°C) to favor one diastereomer .

Q. What contradictions exist in reported spectroscopic data for similar imidazolone derivatives, and how can they be resolved?

  • Case Study :

  • ¹H NMR Shifts : Discrepancies in aromatic proton shifts (e.g., δ 7.34 in vs. δ 7.82–7.95 in ) arise from electron-withdrawing vs. donating substituents. Use DFT calculations to model electronic effects .
  • FTIR Absence of SO₂ Peaks : If ν(SO₂) is missing, confirm sulfone oxidation completeness via iodometric titration .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d) to calculate charge distribution on the imidazolone ring.
  • Step 2 : Identify electrophilic centers (e.g., C-2 or C-4) for nucleophilic attack using Fukui indices .
  • Step 3 : Validate predictions experimentally by reacting with amines or thiols under varying pH conditions .

Contradiction Analysis

Q. Why do some synthetic routes report high yields (>80%) while others achieve only 65–70% under similar conditions?

  • Hypothesis Testing :

  • Variable 1 : Microwave irradiation reduces side reactions (e.g., dimerization) vs. conventional heating .
  • Variable 2 : Catalyst loading (e.g., 30 mol% CAN in vs. none in ) accelerates cyclization kinetics.
  • Resolution : Conduct a Design of Experiment (DoE) to isolate critical factors (temperature, catalyst, solvent) .

Methodological Recommendations

  • Synthetic Protocols : Prioritize microwave-assisted routes for speed and purity .
  • Analytical Workflow : Combine ¹H NMR, FTIR, and elemental analysis for unambiguous characterization .
  • Advanced Modeling : Use DFT to guide functionalization of the tetrahydrothieno ring for targeted bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.